molecular formula C16H20N6O2S B13913767 5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13913767
M. Wt: 360.4 g/mol
InChI Key: IZOGFOOIVMCFFK-UHFFFAOYSA-N
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Description

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which includes compounds like 5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3

InChI Key

IZOGFOOIVMCFFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C

Origin of Product

United States

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